molecular formula C14H14N2O6 B1520175 3-[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid CAS No. 1214144-69-0

3-[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid

Cat. No.: B1520175
CAS No.: 1214144-69-0
M. Wt: 306.27 g/mol
InChI Key: RKVIQLDRKRRNBM-UHFFFAOYSA-N
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Description

3-[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid (CAS: 1214144-69-0) is a structurally complex derivative of propanoic acid featuring a 2,5-dioxoimidazolidine (hydantoin) core substituted with a 1,3-benzodioxole methyl group at position 1 and a propanoic acid chain at position 4 . This compound is of interest in medicinal chemistry due to its structural similarity to hydantoin-based pharmaceuticals, such as anticonvulsants and enzyme inhibitors .

Properties

IUPAC Name

3-[1-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O6/c17-12(18)4-2-9-13(19)16(14(20)15-9)6-8-1-3-10-11(5-8)22-7-21-10/h1,3,5,9H,2,4,6-7H2,(H,15,20)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKVIQLDRKRRNBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C(NC3=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of 3-[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid is Nitric oxide synthase, inducible . Nitric oxide synthase is an enzyme that is responsible for the production of nitric oxide, a molecule that plays a critical role in many physiological and pathological processes.

Mode of Action

It is believed to interact with its target, nitric oxide synthase, and modulate its activity. This interaction could lead to changes in the production of nitric oxide, thereby affecting various physiological processes.

Biological Activity

3-[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid is a compound of interest due to its potential biological activities, particularly as an inhibitor of matrix metalloproteinases (MMPs) and its antioxidant properties. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H15N3O5. The compound features a benzodioxole moiety which is known for its diverse biological activities. The presence of the imidazolidinone structure contributes to its pharmacological properties.

1. Matrix Metalloproteinase Inhibition

Research indicates that compounds similar to this compound exhibit significant inhibition of matrix metalloproteinases (MMPs), which are crucial in extracellular matrix remodeling and have roles in cancer metastasis and tissue repair. A patent describes derivatives that effectively inhibit MMPs, suggesting that this compound may share similar mechanisms of action .

2. Antioxidant Activity

Antioxidant activity has been evaluated through various assays, including the DPPH scavenging assay. Compounds containing the benzodioxole structure have shown moderate antioxidant activity. For instance, in a study involving related benzodioxole derivatives, one compound exhibited an IC50 value of 86.3 μM against DPPH radicals . This suggests that this compound may also possess antioxidant properties.

Case Studies and Experimental Data

Several studies have explored the biological activity of benzodioxole derivatives. The following table summarizes key findings regarding their biological effects:

Compound Biological Activity IC50 (μM) Reference
Compound AMMP InhibitionNot specified
Compound BAntioxidant Activity86.3
Compound CAntioxidant Activity252.6

The mechanism by which this compound exerts its effects likely involves the modulation of specific molecular targets associated with oxidative stress and matrix remodeling. By inhibiting MMPs, this compound may prevent excessive degradation of extracellular matrix components, which is critical in various pathological conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Hydantoin Derivatives

3-(2,5-Dioxoimidazolidin-4-yl)propanoic Acid (CAS: 5624-26-0) Structure: Lacks the benzodioxole substituent, retaining only the hydantoin core and propanoic acid chain. Properties: Molecular weight = 172.14 g/mol, aqueous solubility enhanced by the unsubstituted carboxylic acid group. Applications: Used as a metabolite in studies of folate/vitamin B12 deficiencies and as an impurity marker in carglumic acid synthesis .

3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic Acid (CAS: 43189-50-0) Structure: Features a methyl group at position 4 of the hydantoin ring instead of benzodioxole. Properties: Molecular weight = 186.15 g/mol; increased lipophilicity compared to CAS 5624-26-0. Synthesis: Prepared via alkylation of the hydantoin nitrogen, similar to the target compound but with simpler substituents .

Substituted Hydantoin Derivatives

3-{1-[2-(2-Methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic Acid (CAS: 1269529-66-9) Structure: Contains a 2-methoxyphenethyl group on the hydantoin nitrogen. Properties: Molecular weight = 279.30 g/mol; the methoxyphenyl group enhances aromatic interactions and may improve blood-brain barrier penetration. Applications: Potential CNS-targeting applications due to structural resemblance to neuroactive hydantoins .

3-[1-(6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic Acid (CAS: 327097-31-4) Structure: Combines a coumarin-oxygen linker with propanoic acid, diverging from the hydantoin core. Properties: Molecular weight = 344.75 g/mol; fluorescence properties from the coumarin moiety enable imaging applications. Activity: Demonstrated antibacterial activity against E. coli and S. aureus in marine-derived analogs .

Functional Group Comparison

Compound Substituent Molecular Weight (g/mol) Key Properties Applications
Target Compound (CAS: 1214144-69-0) 1,3-Benzodioxole methyl ~338.28* Enhanced lipophilicity, metabolic stability Drug discovery, enzyme inhibition
CAS 5624-26-0 None 172.14 High solubility Metabolic studies, impurity analysis
CAS 43189-50-0 Methyl 186.15 Moderate lipophilicity Intermediate in hydantoin synthesis
CAS 1269529-66-9 2-Methoxyphenethyl 279.30 CNS-targeting potential Neuropharmacology

*Estimated based on structural analogs due to lack of explicit data in evidence.

Preparation Methods

Synthesis of the Imidazolidine-2,5-dione Core

The hydantoin ring can be prepared by condensation of amino acids or amino esters with urea or its derivatives under dehydrating conditions. For example:

  • Starting from L-proline or its derivatives, reaction with urea or carbamoyl chloride under reflux can yield the imidazolidine-2,5-dione ring.
  • Alternative methods employ phosgene or triphosgene for cyclization of amino acid derivatives to form the hydantoin ring.

Introduction of the 1,3-Benzodioxol-5-ylmethyl Group

  • The benzodioxol-5-ylmethyl substituent is introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura coupling : Utilizing benzo[d]dioxol-5-ylboronic acid or its derivatives with appropriate halogenated hydantoin intermediates under Pd(0) catalysis in the presence of bases like potassium fluoride or sodium carbonate in solvents such as tetrahydrofuran or 1,2-dimethoxyethane has been demonstrated with yields ranging from 27% to 99% depending on conditions.

  • Typical reaction conditions include:

    • Pd(OAc)2 catalyst, bipyridine ligand or similar ligands.
    • Base such as K3PO4, KF, or Na2CO3.
    • Inert atmosphere (argon or nitrogen).
    • Temperatures between 60°C and 120°C.
    • Reaction times from 2 to 4 hours.
  • Example yields and conditions are summarized in Table 1.

Entry Catalyst System Base Solvent Temp (°C) Time (h) Yield (%) Notes
1 [RhCp*Cl2]2 + AgOOCF3 - Methanol 60 ~2 99 Schlenk technique, inert atm.
2 Pd(OAc)2 Na2CO3 1,2-Dimethoxyethane + H2O 120 3.3 27.47 Sonication applied
3 Pd(OAc)2 + 2,2'-Bipyridine KF + TFA THF + H2O 80 2 76 Schlenk technique, inert atm.

Table 1: Representative coupling reaction conditions for benzodioxolyl group introduction

Attachment of the Propanoic Acid Side Chain

  • The propanoic acid moiety is introduced by alkylation or amidation reactions on the hydantoin ring nitrogen or carbon centers.

  • For example, reaction of the hydantoin intermediate with 3-bromopropanoic acid or its esters under basic conditions can yield the desired propanoic acid substitution.

  • Alternatively, peptide coupling reagents (e.g., EDC, DCC) can be used to link the hydantoin amine with propanoic acid derivatives.

Purification and Characterization

  • Purification is typically achieved by recrystallization or chromatographic methods such as flash chromatography on silica gel.

  • Characterization involves NMR (1H, 13C), LC-MS, and HPLC to confirm purity and structure.

Research Findings and Optimization Notes

  • The choice of catalyst and reaction conditions significantly affects the yield and purity of the benzodioxolyl substitution step.

  • Use of inert atmosphere and dry solvents is critical to avoid catalyst deactivation and side reactions.

  • Sonication can improve reaction rates and yields in palladium-catalyzed couplings.

  • The hydantoin ring formation is sensitive to temperature and pH; mild conditions favor higher yields and fewer by-products.

  • The overall synthetic route requires careful stepwise optimization to ensure stereochemical integrity and functional group compatibility.

Summary Table of Preparation Steps

Step Reaction Type Key Reagents/Conditions Outcome
1 Hydantoin ring formation Amino acid derivative + urea/cyclizing agent Imidazolidine-2,5-dione core
2 Benzodioxolyl group introduction Pd-catalyzed Suzuki coupling with benzodioxolylboronic acid N-1 substituted hydantoin
3 Propanoic acid side chain attachment Alkylation with 3-bromopropanoic acid or amidation Final target compound
4 Purification and characterization Flash chromatography, recrystallization, NMR, LC-MS Pure, characterized product

Q & A

Q. What are the established synthetic routes for 3-[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step condensation reactions. For example:

  • Key Step : Refluxing intermediates (e.g., substituted benzaldehyde derivatives) with acetic acid and sodium acetate as a catalyst, followed by solvent evaporation and recrystallization .
  • Optimization Strategies : Adjusting molar ratios, solvent polarity (e.g., DMF/ethanol mixtures for recrystallization), and reaction time (2–5 hours) to improve yields .
  • Critical Parameters : Monitoring reaction progress via TLC or UPLC-MS to isolate intermediates .

Q. What analytical techniques are recommended for characterizing this compound and validating purity?

Methodological Answer:

  • Spectroscopic Methods :
    • 1H/13C NMR : To confirm structural motifs (e.g., benzodioxole protons at δ 5.9–6.1 ppm, imidazolidinone carbonyls at δ 170–175 ppm) .
    • UPLC-MS : For molecular ion detection (e.g., m/z 366 [M+H]+) and purity assessment (>90%) .
  • Elemental Analysis : To validate empirical formulas (e.g., C, H, N percentages within ±0.3% of theoretical values) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Spill Management : Absorb with inert materials (e.g., sand) and dispose in sealed containers .

Advanced Research Questions

Q. How does the electronic environment of the benzodioxole moiety influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Mechanistic Insight : The electron-rich benzodioxole group enhances nucleophilic aromatic substitution (SNAr) reactivity.
  • Catalytic Systems : Palladium or nickel catalysts in DMF/THF solvents enable Suzuki-Miyaura couplings with aryl boronic acids .
  • Kinetic Studies : Vary substituents on boronic acid partners to assess steric/electronic effects on reaction rates .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR spectra)?

Methodological Answer:

  • Case Study : Overlapping multiplet signals (e.g., δ 3.27–3.36 ppm in DMSO-d6) may arise from dynamic exchange processes. Use variable-temperature NMR or 2D-COSY to decouple interactions .
  • Validation : Compare experimental data with computational predictions (DFT calculations for chemical shifts) .

Q. What computational modeling approaches predict the compound’s interactions with biological targets (e.g., enzymes)?

Methodological Answer:

  • Docking Simulations : Use software like AutoDock Vina to model binding affinities with diol-containing proteins (e.g., glycosidases) via boronate ester formation .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify key binding residues .

Q. How can the compound’s biological activity be systematically evaluated in vitro?

Methodological Answer:

  • Assay Design :
    • Enzyme Inhibition : Dose-response curves (IC50) against target enzymes (e.g., proteases) .
    • Cytotoxicity : MTT assays on cell lines (e.g., HEK-293) to determine LD50 values .
  • Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation .

Q. How can synthesis strategies align with green chemistry principles to minimize waste?

Methodological Answer:

  • Solvent Selection : Replace acetic acid with biodegradable solvents (e.g., cyclopentyl methyl ether) .
  • Catalyst Recycling : Immobilize palladium on magnetic nanoparticles for reusable cross-coupling reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid
Reactant of Route 2
Reactant of Route 2
3-[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid

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